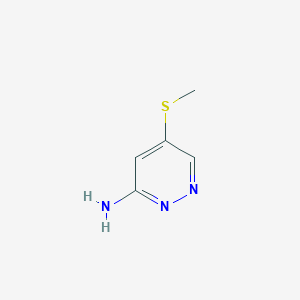

5-(Methylthio)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methylthio)pyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring substituted with a methylthio group at the 5-position and an amino group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 5-(Methylthio)pyridazin-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-bromo-3-nitropyridazine with methylthiolate, followed by reduction of the nitro group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

5-(Methylthio)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 5-(Methylthio)pyridazin-3-amine, exhibit significant anticancer properties. For instance, a series of pyridazinone derivatives have shown potent activity against various cancer cell lines, including leukemia and breast cancer cells. One study reported that certain pyridazinone compounds demonstrated cytotoxic effects with GI50 values less than 2 µM against HL-60 leukemia cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have synthesized new derivatives of pyridazinones that displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria. Specifically, some 2,6-disubstituted pyridazinones showed promising results against pathogenic strains, indicating potential as antimicrobial agents .

Antihypertensive Effects

Another area of interest is the antihypertensive properties of pyridazinone derivatives. Certain compounds have been synthesized and tested for their ability to lower blood pressure using non-invasive methods. One such study found that specific derivatives exhibited antihypertensive activity comparable to standard medications like hydralazine .

Agrochemical Applications

Insecticides and Acaricides

In agricultural chemistry, pyridazinones are being explored as potential insecticides and acaricides. The search for new compounds has led to the development of several pyridazinone derivatives that provide selective control over pests while minimizing environmental impact. These compounds are being investigated for their effectiveness in controlling mite populations .

Herbicides

The versatility of pyridazinones extends to herbicidal applications as well. Their ability to inhibit specific biochemical pathways in plants makes them candidates for developing new herbicides that target unwanted vegetation without harming crops .

Synthesis and Mechanisms

The synthesis of this compound can be achieved through various methods, including deaminative coupling reactions facilitated by iodine and DMSO. This one-step synthesis strategy allows for the efficient production of this compound and its derivatives, which can then be evaluated for their biological activities .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyridazinone derivatives in clinical and agricultural settings:

- Case Study on Anticancer Activity : A group synthesized a series of pyridazinones and tested them against multiple human cancer cell lines, observing significant cytotoxicity in several cases, which supports further exploration into their use as anticancer agents.

- Observational Study on Antimicrobial Efficacy : Research conducted on new pyridazinone derivatives revealed their potential as effective antimicrobial agents against common pathogens, providing a basis for developing new treatments for infections.

Mecanismo De Acción

The mechanism of action of 5-(Methylthio)pyridazin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparación Con Compuestos Similares

5-(Methylthio)pyridazin-3-amine can be compared with other pyridazine derivatives such as:

Pyridazinone: Known for its antihypertensive and anti-inflammatory properties.

Pyridazine: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.

Pyridazin-3(2H)-one: Used in the development of various therapeutic agents.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of pyridazine derivatives.

Actividad Biológica

5-(Methylthio)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring with a methylthio group attached at the 5-position. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida spp. | Moderate activity observed |

The compound's ability to inhibit these microorganisms suggests its potential as a lead compound in the development of new antibiotics, especially in light of rising antimicrobial resistance .

2. Anticancer Activity

Studies have reported the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be promising:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.1 |

| MCF-7 | 18.6 |

These values indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced proliferation of cancer cells and microorganisms.

- Receptor Interaction : It has been suggested that this compound interacts with formyl peptide receptors (FPRs), which play a role in immune response and inflammation .

Case Studies

Several studies have explored the pharmacological profile of pyridazine derivatives, including this compound:

- Pharmacological Evaluation : A series of pyridazine analogs were synthesized and evaluated for their ability to activate FPRs, showing that certain derivatives could act as mixed agonists for FPR1 and FPR2, leading to increased intracellular calcium mobilization in human neutrophils .

- In Silico Studies : Molecular docking studies have revealed that this compound forms stable interactions with target proteins such as DNA gyrase, which is crucial for bacterial DNA replication . This binding affinity suggests a potential mechanism for its antibacterial activity.

Propiedades

IUPAC Name |

5-methylsulfanylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBKONLQXIFBGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.